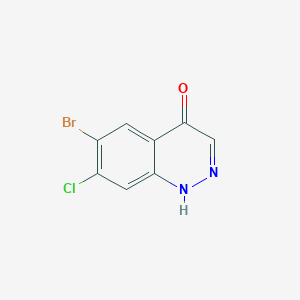

6-Bromo-7-chloro-cinnolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJXBSLOBWUMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NN=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288792 | |

| Record name | 4(1H)-Cinnolinone, 6-bromo-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065250-60-2 | |

| Record name | 4(1H)-Cinnolinone, 6-bromo-7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065250-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Cinnolinone, 6-bromo-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 7 Chloro Cinnolin 4 Ol and Analogous Structures

Classical and Contemporary Approaches to Cinnoline-4-ol Synthesis

The construction of the cinnoline-4-ol core can be achieved through several strategic pathways, utilizing a range of precursors and reaction mechanisms. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed transformations.

The cyclization of arenediazonium salts is a foundational method for cinnoline (B1195905) synthesis. The most notable of these is the Richter cinnoline synthesis, which historically provided the first access to the cinnoline ring system. researchgate.netwikipedia.org This reaction involves the diazotization of an ortho-alkynyl-substituted aniline (B41778). The resulting diazonium salt then undergoes an intramolecular cyclization to form the cinnoline ring.

The classical Richter reaction proceeds via the diazotization of an ortho-aminophenylpropionic acid, which cyclizes to yield a 4-hydroxycinnoline derivative. researchgate.net A key variant of this approach uses vic-(alkynyl)arenediazonium salts, which upon cyclization can yield 4-hydroxy-4-chlorocinnoline derivatives. sibran.ru The mechanism is understood to be a multistage process, and controlling the reaction conditions, such as acid concentration, is critical for directing the cyclization to achieve the desired six-membered pyridazine (B1198779) ring of the cinnoline structure. sibran.ru Arenediazonium salts are versatile intermediates that can be prepared from arylamines through diazotization with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. lumenlearning.comrsc.org

Table 1: Overview of Arenediazonium Salt Cyclization

| Precursor Type | Key Reaction | Product Class | Reference |

| ortho-Alkynylarenediazonium salts | Richter Synthesis | 4-Hydroxycinnolines | researchgate.netsibran.ru |

| ortho-Vinylanilines | Widman-Stoermer Reaction | 4-Alkyl/Aryl-cinnolines | researchgate.net |

The use of arylhydrazones and arylhydrazines as precursors is one of the most versatile and widely applied strategies for cinnoline synthesis. researchgate.net This approach allows for the formation of the cinnoline system with a variety of substituents at different positions. The cyclization can be designed to form different bonds of the pyridazine ring. For instance, a classical route involves the diazotization of (2-aminophenyl)hydroxyacetates; the subsequent reduction of the diazonium salt yields a hydrazine (B178648) that cyclizes upon heating in acid to produce 3-hydroxycinnoline. researchgate.net

More contemporary methods utilize intramolecular N-arylation reactions. For example, hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates can be converted into the corresponding cinnoline-4-one-3-carboxylates via a copper-catalyzed N-arylation cyclization. nih.gov The reactivity of the arylhydrazone precursor is influenced by the substituents on the aromatic ring; electron-donating groups tend to accelerate the cyclization process. researchgate.net

Table 2: Cinnoline Synthesis from Hydrazine/Hydrazone Precursors

| Precursor | Catalyst/Reagent | Key Transformation | Product Type | Reference |

| (2-Aminophenyl)hydroxyacetate | HCl (acid) | Diazotization, reduction, cyclization | 3-Hydroxycinnoline | researchgate.net |

| Hydrazones from 3-haloaryl-3-hydroxy-2-diazopropanoates | Copper (Cu) | Intramolecular N-arylation | Cinnoline-4-one-3-carboxylates | nih.gov |

Modern organic synthesis has increasingly relied on palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems. nih.gov These methods are valued for their mild reaction conditions and high tolerance for various functional groups. nih.gov While direct palladium-catalyzed synthesis of the cinnoline ring is less common, analogous strategies used for the synthesis of quinolin-4-ones provide a blueprint for potential applications.

Palladium-catalyzed reactions can be employed to construct key precursors for cyclization or to form the heterocyclic ring directly. mdpi.com For instance, a tandem process involving an oxidative Heck reaction followed by an intramolecular C-H amidation has been used to create substituted 4-arylquinolin-2(1H)-ones. nih.gov Another approach involves the palladium-catalyzed carbonylation of 2-iodoaniline (B362364) and terminal acetylenes using carbon monoxide as a carbonyl source to synthesize quinolin-4-ones. mdpi.com Such strategies, which facilitate the formation of crucial C-C and C-N bonds, could be adapted for cinnoline synthesis by using appropriately substituted hydrazine or diazene (B1210634) precursors.

Regioselective Introduction of Halogen Substituents at C-6 and C-7 Positions

Achieving the specific 6-bromo-7-chloro substitution pattern on the cinnolin-4-ol core requires precise control over the halogenation step. This can be accomplished either by direct halogenation of a pre-formed cinnoline ring or by using a pre-halogenated starting material in the cyclization reaction.

The direct C-H halogenation of heterocyclic systems can be a challenging task due to issues with regioselectivity. However, methods developed for the regioselective halogenation of related heterocycles like quinolines offer valuable insights. For quinoline (B57606) systems, directing groups at the 8-position can be used to achieve metal-free, regioselective halogenation at the C-5 and C-7 positions. nih.gov For example, using reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA), various 8-substituted quinolines can be selectively halogenated. nih.gov

While direct C-H functionalization is an atom-economical approach, its application to cinnoline systems for achieving a 6,7-dihalo pattern would require careful selection of directing groups and halogenating agents to control the position of substitution. The electronic properties of the cinnoline ring, with its two nitrogen atoms, will significantly influence the outcome of electrophilic aromatic substitution reactions.

A more reliable and widely used strategy for synthesizing specifically substituted heterocycles is to begin with a precursor that already contains the desired substitution pattern. To synthesize 6-bromo-7-chloro-cinnolin-4-ol, one would ideally start with a 3-bromo-4-chloro-substituted benzene (B151609) derivative, which can then be elaborated and cyclized.

This approach offers unambiguous control over the position of the halogens. For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) has been achieved starting from 4-bromoaniline. google.comresearchgate.net Similarly, 7-bromo-6-chloro-4(3H)-quinazolinone is prepared from 2,4-dibromo-5-chlorobenzoic acid. google.com This precursor-based methodology is directly applicable to the synthesis of this compound. The general process would involve:

Selection of a suitable starting material, such as 4-bromo-5-chloro-2-aminobenzaldehyde or a related aniline derivative.

Conversion of this precursor into an arylhydrazine or arenediazonium salt.

Subsequent intramolecular cyclization to form the desired this compound product.

This method circumvents the regioselectivity issues associated with direct halogenation and is generally the preferred route for preparing complex, polysubstituted heterocyclic compounds.

Multi-Component and Tandem Reaction Sequences for Target Compound Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid construction of complex molecules like cinnolin-4-ols. Similarly, tandem reactions, in which a sequence of intramolecular or intermolecular transformations occurs in a single pot, provide an elegant and atom-economical approach to synthesize intricate heterocyclic systems.

While a specific multi-component synthesis for this compound is not extensively documented, analogous strategies for related heterocyclic systems can be extrapolated. For instance, a one-pot, three-component reaction involving an appropriately substituted 2-aminoacetophenone, an aldehyde, and a source of nitrogen (like hydrazine) could potentially be adapted. A plausible MCR approach for a related quinoline system involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using a green promoter like p-toluenesulfonic acid to construct a quinoline-fused quinazolinone system in a one-pot manner nih.gov. This highlights the potential of MCRs in creating complex fused heterocyclic systems.

Tandem reactions often provide access to complex molecular architectures from simple starting materials through a cascade of bond-forming events. For example, acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones and furo[3,2-c]quinolones through Friedel–Crafts-type allenylation or alkylation followed by cyclization nih.govresearchgate.net. A similar tandem strategy for the synthesis of tetrahydroquinolines involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization rsc.org. These examples of tandem reactions on related nitrogen-containing heterocycles suggest that a carefully designed precursor could undergo a tandem sequence to yield the cinnolin-4-ol core.

A hypothetical tandem approach for this compound could involve an intramolecular cyclization of a suitably substituted hydrazone. For instance, a 2-halo-phenylhydrazone derivative could undergo a palladium-catalyzed intramolecular cyclization to form the cinnoline ring. The strategic placement of the bromo and chloro substituents on the starting materials would be critical to achieving the desired final product.

| Reaction Type | Starting Material Analogs | Potential Product Analogs | Key Features |

| Multi-component Reaction | 2-aminoacetophenone, 1,3-dicarbonyl compounds, hydrazine derivatives | Poly-substituted quinolines and cinnolines | One-pot synthesis, high atom economy, rapid assembly of complex structures |

| Tandem Reaction | 4-hydroxyquinolones and propargylic alcohols, 2-nitrochalcones | Fused heterocyclic systems (pyrano- and furo-quinolones), tetrahydroquinolines | Cascade of reactions, formation of multiple bonds in one operation, increased molecular complexity |

Investigation of Green Chemistry Approaches in Cinnoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of cinnoline synthesis, this involves the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and catalytic methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The application of microwave-assisted multicomponent reactions has been particularly effective in the synthesis of various heterocyclic compounds nih.govmdpi.com. A simple and efficient synthesis of polyfunctionally substituted cinnolines has been achieved through the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave heating researchgate.net. This approach afforded high yields of the desired cinnoline derivatives in a short reaction time researchgate.net. This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriately substituted starting materials.

Green Catalysts and Solvents:

The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. Nanocatalysts, for example, have been employed in the synthesis of quinoline derivatives, offering high efficiency and the ability to be recovered and reused for several cycles nih.gov. The synthesis of polyhydroquinoline derivatives has been achieved using a praseodymium complex grafted on magnetic CoFe2O4 as a catalyst in ethanol, a greener solvent, under reflux conditions nih.gov. While specific applications to cinnoline synthesis are still emerging, these examples with the closely related quinoline scaffold demonstrate the potential of green catalysts.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives such as water, ethanol, or ionic liquids is an active area of research nih.gov. For instance, the synthesis of furo[2,3-f]quinolines has been reported using an ionic liquid as a green solvent at room temperature in the presence of a magnetic nanocomposite catalyst iau.ir.

| Green Chemistry Approach | Description | Potential Application for this compound Synthesis | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Could be applied to the cyclization step in the formation of the cinnoline ring. | Reduced reaction times, higher yields, cleaner reactions. |

| Nanocatalysts | Employment of catalytic materials with nanoscale dimensions. | A custom-designed nanocatalyst could facilitate the key bond-forming reactions. | High catalytic activity, recyclability, reduced waste. |

| Green Solvents | Utilization of environmentally benign solvents like water, ethanol, or ionic liquids. | Performing the synthesis in a greener solvent to minimize environmental impact. | Reduced toxicity and environmental pollution. |

Reactivity and Functionalization of 6 Bromo 7 Chloro Cinnolin 4 Ol

Nucleophilic Aromatic Substitution at Halogenated Centers (C-6 and C-7)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly those on electron-deficient aromatic systems like cinnoline (B1195905). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity. The presence of the two nitrogen atoms in the cinnoline ring system withdraws electron density, making the carbocyclic ring more susceptible to nucleophilic attack than a simple benzene (B151609) ring.

The relative reactivity of the two halogen substituents in 6-bromo-7-chloro-cinnolin-4-ol is governed by two opposing factors: the inherent leaving group ability of the halogens and the electronic activation of the carbon to which they are attached. Generally, in SNAr, the rate-determining step is the initial attack of the nucleophile, which is favored by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. This often leads to a reactivity order of F > Cl > Br > I. youtube.comyoutube.com However, the stability of the leaving group also plays a role in the elimination step.

The bromo substituent at the C-6 position is a potential site for nucleophilic aromatic substitution. While bromine is generally a better leaving group than chlorine in terms of bond strength (C-Br is weaker than C-Cl), its lower electronegativity makes the C-6 carbon less electrophilic compared to a C-Cl bond. In many heterocyclic systems, the position of the halogen relative to the heteroatoms, which dictates the stability of the Meisenheimer intermediate, is a more dominant factor than the identity of the halogen itself. youtube.com For SNAr reactions on this compound, the bromo group's reactivity will be influenced by the combined electron-withdrawing effects of the cinnoline core.

The chloro substituent at the C-7 position is also a viable site for SNAr. Chlorine's higher electronegativity compared to bromine makes the C-7 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack. In dihalogenated quinazolines, which are structurally related to cinnolines, nucleophilic substitution has been shown to be highly regioselective, often favoring the C-4 position due to strong activation by the adjacent nitrogen atom. nih.gov In the case of this compound, the relative activation of the C-6 versus C-7 positions by the cinnoline nitrogens and the 4-hydroxyl group will determine which halogen is more readily displaced. The precise outcome of a competitive SNAr reaction on this substrate would likely depend on the specific nucleophile and reaction conditions employed.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity at C-6 and C-7

| Feature | C-6 Bromo Substituent | C-7 Chloro Substituent | General Principle |

|---|---|---|---|

| Electronegativity of Halogen | Lower | Higher | Higher electronegativity increases the electrophilicity of the attached carbon, favoring the initial nucleophilic attack. youtube.com |

| C-X Bond Strength | Weaker | Stronger | A weaker bond facilitates the final elimination step, but this is often not the rate-determining step. |

| Positional Electronic Effects | Influenced by the electron-withdrawing nature of the pyridazine (B1198779) ring. | Also influenced by the pyridazine ring and potentially modulated by the adjacent bromo group. | The stability of the intermediate Meisenheimer complex is key. Electron-withdrawing groups ortho and para to the leaving group provide the best stabilization. youtube.com |

Electrophilic Aromatic Substitution on the Cinnoline Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. The cinnoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. This deactivation is more pronounced in the pyridazine ring (the nitrogen-containing ring). Consequently, electrophilic substitution is expected to occur preferentially on the carbocyclic (benzene) ring.

For the parent benzo[c]cinnoline, electrophilic nitration and halogenation occur at the C-1 and C-4 positions (equivalent to C-8 and C-5 in the cinnoline numbering system used here). electronicsandbooks.com In this compound, the C-6 and C-7 positions are already substituted. The remaining open positions on the carbocyclic ring are C-5 and C-8. The directing effects of the existing substituents must be considered. Halogens are deactivating but ortho-, para-directing. The 4-hydroxyl group (in its tautomeric cinnolin-4-one form) is also deactivating. Therefore, electrophilic substitution, if it occurs, would be predicted to take place at the C-5 or C-8 position, though harsh reaction conditions might be required. wikipedia.org For example, further halogenation would likely be directed to one of these positions.

Chemical Transformations Involving the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is part of a vinylogous amide system and exists in a tautomeric equilibrium with the 6-bromo-7-chloro-cinnolin-4(1H)-one form. This functionality offers several avenues for chemical transformation.

O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then act as a nucleophile in reactions with alkyl or aryl halides to form ethers. google.comnih.gov Palladium-catalyzed O-arylation methods could also be employed. organic-chemistry.org

Conversion to a Halide: A common and synthetically important transformation for 4-hydroxy-N-heterocycles is their conversion to the corresponding 4-halo derivatives. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used to replace the hydroxyl group with a chlorine atom. This transformation is significant because the resulting 4-chloro-6-bromo-7-chlorocinnoline would be highly activated for subsequent nucleophilic substitution at the C-4 position.

Conversion to a Triflone: The hydroxyl group can also be converted into a trifluoromethanesulfonate (B1224126) (triflate) group (-OTf) by reaction with triflic anhydride. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than that of a bromide.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the key challenge and opportunity lie in achieving site-selective functionalization.

The general order of reactivity for aryl halides in the oxidative addition step of these catalytic cycles is I > Br > OTf >> Cl. nih.govrsc.org This well-established trend suggests that the C-Br bond at the C-6 position will be significantly more reactive than the C-Cl bond at the C-7 position under typical Suzuki or Buchwald-Hartwig conditions. This inherent difference in reactivity allows for selective coupling at the C-6 position while leaving the C-7 chloro group intact for subsequent transformations.

For instance, in the Suzuki-Miyaura coupling , reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively form a 6-aryl-7-chloro-cinnolin-4-ol. This selectivity has been demonstrated in various dihalogenated heterocyclic systems, including quinolines, where the C-Br bond reacts preferentially over the C-Cl bond. nih.govrsc.org

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. Reacting this compound with an amine under appropriate palladium-catalyzed conditions would selectively yield a 6-amino-7-chloro-cinnolin-4-ol. The selective amination of an aryl bromide in the presence of an aryl chloride is a well-documented strategy. nih.govscienceopen.com

The choice of palladium catalyst, and particularly the phosphine (B1218219) ligand, can be crucial in controlling the selectivity and efficiency of these cross-coupling reactions. wikipedia.org

Table 2: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Reagents | Expected Major Product | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 6-Aryl-7-chloro-cinnolin-4-ol | Higher reactivity of C-Br bond over C-Cl bond in the oxidative addition step. nih.govrsc.org |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 6-(Dialkylamino)-7-chloro-cinnolin-4-ol | Preferential oxidative addition of the palladium catalyst to the C-Br bond. nih.gov |

Mechanistic Elucidation of Biological Activities of 6 Bromo 7 Chloro Cinnolin 4 Ol Analogs: in Vitro Perspectives

Antimicrobial Activity Research

Cinnoline (B1195905) derivatives have demonstrated a broad spectrum of pharmacological activities, including notable antimicrobial effects. nih.govresearchgate.net Research has focused on synthesizing and evaluating various analogs to identify potent agents against a range of microbial pathogens. jocpr.com The lipophilicity of the cinnoline structure is often cited as a significant contributor to its biological activity. jocpr.com

Analogs of the cinnoline family have been evaluated for their efficacy against Gram-positive bacteria. Studies on pyrazolo[4,3-c]cinnoline derivatives showed that certain compounds displayed significant antibacterial properties against Staphylococcus aureus. nih.gov Similarly, newly synthesized cinnoline derivatives have been tested against Gram-positive strains, with some compounds showing notable activity. ijprajournal.com For instance, in a study of novel cinnoline compounds, one derivative, CN-7, was identified as a "hit compound" with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL against E. coli, while also showing activity against S. aureus. jocpr.com The antibacterial activity of quinoline-based amino acid derivatives, a related class of compounds, has also been demonstrated against S. aureus and B. subtilis. biointerfaceresearch.com

| Compound Class | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline derivatives | Staphylococcus aureus | Significant antibacterial property | nih.gov |

| Novel Cinnoline derivatives | Staphylococcus aureus | Screened for antibacterial activity | jocpr.com |

| 7-chloro-4-aminoquinoline derivatives | Bacillus subtilis, Staphylococcus aureus | Active, but less so than standard ofloxacin | researchgate.net |

The antibacterial potential of cinnoline analogs extends to Gram-negative bacteria. Research has consistently shown that cinnoline derivatives are remarkably active against Escherichia coli. jocpr.com One study involving pyrazolo[4,3-c]cinnoline derivatives identified a compound with significant antibacterial activity against both E. coli and Pseudomonas aeruginosa. nih.gov Another investigation into novel cinnoline library compounds found that derivative CN-7 exhibited a promising MIC value of 12.5 µg/mL against E. coli. jocpr.com Related heterocyclic compounds, such as certain quinoline (B57606) derivatives, have also shown moderate to high antibacterial activity against E. coli and P. aeruginosa. biointerfaceresearch.comnih.gov

| Compound/Analog Class | Bacterial Strain | MIC Value | Source |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline derivative (4i) | Escherichia coli | Significant Activity | nih.gov |

| Pyrazolo[4,3-c]cinnoline derivative (4i) | Pseudomonas aeruginosa | Significant Activity | nih.gov |

| Novel Cinnoline derivative (CN-7) | Escherichia coli | 12.5 µg/mL | jocpr.com |

The scope of antimicrobial research into halogenated heterocyclic compounds includes their potential as antifungal agents. Studies on related quinoline structures have shown promising results. For example, a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives displayed potent antifungal activities against several pathogenic Candida species, including C. albicans, with some derivatives being more potent than ketoconazole. nih.gov Specifically, a derivative with a (3,4-dichlorophenyl)amino substituent was highly effective against Candida species with MICs of 4 micrograms/ml. nih.gov Other research on a novel 2-bromo-2-chloro-sulfone compound also demonstrated significant anti-Candida activity, with MICs for most clinical C. albicans strains ranging from 0.00195 to 0.0078 μg/mL. nih.gov While not cinnolines, these findings on related bromo- and chloro-substituted heterocycles suggest a potential avenue for the antifungal activity of 6-Bromo-7-chloro-cinnolin-4-ol analogs.

Understanding the mechanism of action is crucial for drug development. For cinnoline and related compounds, a primary molecular target in bacteria is the inhibition of DNA gyrase and topoisomerase IV. ijper.orgijprajournal.com These type II topoisomerases are essential for bacterial DNA replication, segregation, and repair. ijprajournal.com The antibiotic Cinnoxacin, a cinnoline derivative, functions through this mechanism. ijper.org Molecular docking studies have further supported these findings, showing favorable binding conformations of cinnoline derivatives with E. coli topoisomerase II DNA gyrase B. researchgate.net While topoisomerase IV is often the primary target in Gram-positive organisms like S. aureus, DNA gyrase appears to be the main target in Gram-negative bacteria. ijprajournal.com

Anticancer Activity Research in Defined Cell Lines

Beyond their antimicrobial properties, cinnoline derivatives have been extensively investigated as potential anticancer agents. nih.govpnrjournal.com Their mode of action often involves the inhibition of key enzymes that are critical for the growth and proliferation of cancer cells.

Cinnoline derivatives have been identified as potent inhibitors of several classes of enzymes implicated in cancer progression.

Kinase Inhibition : Various cinnoline analogs have been developed as kinase inhibitors. They have shown inhibitory activity against Phosphoinositide 3-kinases (PI3Ks), with most tested compounds displaying nanomolar inhibitory activities. nih.gov Cinnoline-based compounds have also been investigated as inhibitors of Bruton's tyrosine kinase (BTK), which is a target in B-cell malignancies. nih.gov Furthermore, novel cinnoline-based inhibitors of LRRK2 kinase activity have been reported. nih.gov

Topoisomerase Inhibition : Certain substituted dibenzo[c,h]cinnolines have been evaluated as topoisomerase I-targeting anticancer agents. nih.govbgu.ac.il These compounds can stabilize the cleavable complex formed between topoisomerase I and DNA, leading to lethal DNA damage in cancer cells. pnrjournal.combgu.ac.il This mechanism is distinct from that of camptothecin, a well-known topoisomerase I inhibitor. nih.gov

Phosphodiesterase 10A (PDE10A) Inhibition : A significant body of research has focused on cinnoline derivatives as inhibitors of Phosphodiesterase 10A (PDE10A). researchgate.netnih.govnih.gov PDE10A is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Numerous cinnoline analogs have been synthesized and shown to be potent inhibitors of PDE10A, with IC50 values in the low nanomolar range. nih.govnih.gov For instance, certain compounds exhibited IC50 values as low as 1.52 ± 0.18 nM and 2.86 ± 0.10 nM, along with high selectivity over other phosphodiesterase enzymes. nih.gov

| Compound Class | Enzyme/Cell Line Target | Activity (IC50) | Source |

|---|---|---|---|

| Cinnoline derivatives | Phosphoinositide 3-kinases (PI3Ks) | Nanomolar inhibitory activities | nih.gov |

| Dibenzo[c,h]cinnoline derivatives | Topoisomerase I | Potent targeting activity | bgu.ac.il |

| Cinnoline PDE10A analog (26a) | Phosphodiesterase 10A (PDE10A) | 1.52 ± 0.18 nM | nih.gov |

| Cinnoline PDE10A analog (26b) | Phosphodiesterase 10A (PDE10A) | 2.86 ± 0.10 nM | nih.gov |

| Benzimidazole PDE10A analog (33c) | Phosphodiesterase 10A (PDE10A) | 3.73 ± 0.60 nM | nih.gov |

Modulation of Cell Proliferation and Apoptosis Pathways in Cancer Cell Lines

In vitro research demonstrates that this compound analogs can impede cancer cell growth by modulating cell proliferation and apoptosis pathways. A study on a 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) analog showed a significant dose-dependent decrease in the number of leukemia cells (L1210, HL-60, and U-937). nih.gov This compound was found to induce apoptosis, a form of programmed cell death, which was confirmed by DNA fragmentation analysis, fluorescence microscopy, and caspase-3 activity assays. nih.gov

The antiproliferative effects of these compounds are further highlighted by their ability to arrest the cell cycle. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of CCRF-CEM leukemia cells in the G2/M and G0/G1 phases of the cell cycle, along with inhibiting DNA and RNA synthesis. mdpi.com

In Vitro Selectivity Analysis Against Different Cancer Cell Types

The selectivity of anticancer agents is crucial to minimize damage to healthy cells. In vitro studies have shown that this compound analogs exhibit selectivity for cancer cells over normal cells. For example, a series of 6-bromo quinazoline (B50416) derivatives showed less cytotoxic effects on the normal cell line (MRC-5) compared to breast (MCF-7) and colon (SW480) cancer cell lines. nih.gov One particular analog, 8a, demonstrated an IC50 value of 84.20 ± 1.72 µM against the normal cell line, which is significantly higher than its IC50 values against MCF-7 (15.85 ± 3.32 µM) and SW480 (17.85 ± 0.92 µM) cell lines, indicating a favorable selectivity profile. nih.govnih.gov

The table below summarizes the cytotoxic activity of a representative 6-bromo quinazoline analog against different cell lines.

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.85 ± 3.32 |

| SW480 | Colon Cancer | 17.85 ± 0.92 |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 |

Anti-Inflammatory and Analgesic Activity Studies (In Vitro Models)

Investigation of Inflammatory Cascade Modulation

Cinnolin derivatives have been investigated for their potential to modulate the inflammatory cascade. A key mechanism of anti-inflammatory action is the inhibition of protein denaturation. In one study, a series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives were evaluated for their in vitro anti-inflammatory activity using an egg albumin protein denaturation method. researchgate.net The results indicated that several of the synthesized compounds had potent anti-inflammatory profiles, with one derivative showing a powerful effect with an IC50 value of 1.27 µg/mL. researchgate.net

Receptor and Enzyme Interaction Profiling in Inflammatory Pathways

The anti-inflammatory effects of cinnolin analogs can be attributed to their interaction with specific receptors and enzymes in inflammatory pathways. For instance, analogs of 6-bromohypaphorine have been shown to act as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov This receptor is a key component of the cholinergic anti-inflammatory pathway and is involved in mediating anti-inflammatory effects in immune cells through the JAK2/STAT3 cascade, which leads to the inhibition of the transcription factor NF-κB. nih.gov

Exploration of Other Preclinical Biological Activities (In Vitro)

Antiviral Properties

While the primary focus has been on anticancer and anti-inflammatory activities, the broad biological activity of the cinnoline scaffold suggests potential for other applications. For instance, the structural similarities of cinnoline derivatives to quinoline-based compounds, which have shown a wide range of pharmacological activities, suggest that they could also possess antiviral properties. However, specific in vitro antiviral studies on this compound and its close analogs are not extensively documented in the provided search results.

Antimalarial Effects

There is currently no available scientific literature detailing the in vitro antimalarial effects of this compound or its analogs against strains of Plasmodium falciparum.

Antitubercular Evaluation

Similarly, no research has been published on the in vitro evaluation of this compound or its derivatives against Mycobacterium tuberculosis.

Structure Activity Relationship Sar Studies of 6 Bromo 7 Chloro Cinnolin 4 Ol Derivatives

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Potency and Selectivity

The presence and positioning of halogen atoms on the cinnoline (B1195905) ring are critical determinants of biological activity. Studies on various cinnoline derivatives have consistently demonstrated that halogenation can lead to a significant enhancement of their therapeutic properties, particularly their antimicrobial and anti-inflammatory effects. nih.govrroij.com

The introduction of electron-withdrawing groups, such as bromine and chlorine, at the C6 and C7 positions of the cinnoline core is a key strategy in the design of potent bioactive molecules. Research has shown that 6-chloro, 7-chloro, and 7-bromo substituted cinnoline derivatives are among the most potent antimicrobial agents. nih.gov The synergistic effect of having both a bromo group at the 6-position and a chloro group at the 7-position in 6-Bromo-7-chloro-cinnolin-4-ol is anticipated to further enhance its biological efficacy. This di-halogenation pattern can influence the molecule's lipophilicity, electronic distribution, and steric properties, all of which play a crucial role in its interaction with biological targets.

Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized as important in drug-receptor binding. The bromine and chlorine atoms in the specified compound can potentially form such bonds with target proteins, thereby contributing to a higher binding affinity and, consequently, enhanced biological activity. The differential electronegativity and size of bromine and chlorine can also influence the selectivity of the compound for specific biological targets.

| Compound | Substitution Pattern | Observed Antimicrobial Potency | Reference |

|---|---|---|---|

| Cinnoline Derivative A | 6-chloro | High | nih.gov |

| Cinnoline Derivative B | 7-chloro | High | nih.gov |

| Cinnoline Derivative C | 7-bromo | High | nih.gov |

| Cinnoline Sulphonamide D | p-bromo substituted | Significant | nih.gov |

| Cinnoline Sulphonamide E | p-chloro substituted | Significant | nih.gov |

Significance of the 4-Hydroxyl Group for Ligand-Target Interactions

The 4-hydroxyl group of the cinnolin-4-ol core is a pivotal functional group that can significantly influence the compound's interaction with biological targets. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the active site of target enzymes or receptors. Such hydrogen bonding is often a key factor in determining the binding affinity and selectivity of a ligand.

Furthermore, the 4-hydroxyl group can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydrocinnoline. This tautomerism can be crucial for biological activity, as one form may be more favorable for binding to a specific target than the other. The ability to switch between these forms can allow for greater flexibility in interacting with diverse biological environments. In the structurally related 4-hydroxyquinolin-2(1H)-ones, the 4-hydroxyl group has been identified as a key feature for their antagonistic activity at the NMDA/glycine site, highlighting the importance of this functional group in neurological applications. nih.gov

Role of Additional Substituents and Structural Modifications on Biological Profiles

While the 6-bromo, 7-chloro, and 4-hydroxyl groups form the core pharmacophore of this compound, the introduction of additional substituents can further modulate its biological profile. The nature, size, and position of these additional groups can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

For instance, the incorporation of a sulphonamide moiety into the cinnoline scaffold has been shown to result in potent antimicrobial agents. nih.gov Similarly, the addition of a pyrazoline ring has been associated with enhanced anti-inflammatory activity. pnrjournal.com The introduction of bulky or lipophilic groups could enhance binding to hydrophobic pockets in a target protein, while the addition of polar groups could improve water solubility and bioavailability. The strategic placement of these substituents can be guided by computational modeling and docking studies to optimize the interaction with the intended biological target.

| Core Scaffold | Additional Moiety | Resulting Biological Activity | Reference |

|---|---|---|---|

| Cinnoline | Sulphonamide | Potent Antimicrobial | nih.gov |

| Cinnoline | Pyrazoline | Good Anti-inflammatory | pnrjournal.com |

| Cinnoline | Piperazine | Anti-inflammatory | pnrjournal.com |

| Cinnoline | Imidazole | Potent Anti-inflammatory, Antibacterial, Antifungal | rroij.com |

Comparative Analysis of Diverse Halogenated Cinnoline Scaffolds

The biological activity of halogenated cinnolines is highly dependent on the specific halogenation pattern. A comparative analysis of different halogenated scaffolds reveals important trends in their structure-activity relationships.

Studies have indicated that both mono- and di-halogenated cinnolines can exhibit significant biological activity. For example, compounds with a single chlorine atom at either the 6- or 7-position have been identified as potent antibacterial agents. nih.gov The presence of two halogen atoms, as in this compound, often leads to an additive or synergistic effect, resulting in even greater potency.

The relative positions of the halogens are also crucial. For instance, a 6,7-dihalogenation pattern may have a different impact on the electronic properties and steric profile of the molecule compared to a 5,8- or other di-halogenation patterns. A comprehensive comparative analysis, though not extensively available for the specific 6-bromo-7-chloro combination, is essential for understanding the nuanced effects of halogenation and for the rational design of new and more effective cinnoline-based therapeutic agents. The existing data strongly suggests that the 6,7-dihalo substitution pattern is a promising strategy for the development of potent bioactive compounds.

Computational and Theoretical Investigations of 6 Bromo 7 Chloro Cinnolin 4 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-bromo-7-chloro-cinnolin-4-ol, these calculations shed light on its electronic configuration and reactivity profile.

Computational studies have highlighted the influence of the halogen substituents on the molecule's electronic properties. A comparison with its 5-bromo-8-chloro isomer revealed a distinct dipole moment of 4.2 D for this compound, indicating a specific charge distribution across the molecule.

Time-dependent density functional theory (TD-DFT) calculations have been employed to explore the frontier molecular orbitals. These calculations determined the Lowest Unoccupied Molecular Orbital (LUMO) energy to be -1.82 eV. This value is significant as the LUMO energy is associated with a molecule's electron-accepting capabilities. The presence of bromine and chlorine atoms leads to a halogen-induced electron deficiency, which is reflected in the LUMO energy. Furthermore, the halogen substitution has been shown to reverse the Highest Occupied Molecular Orbital (HOMO) localization pattern, shifting electron density from the hydroxyl-bearing ring to the halogenated ring.

Table 1: Selected Quantum Chemical Parameters for this compound

| Parameter | Value |

| Dipole Moment | 4.2 D |

| LUMO Energy | -1.82 eV |

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target.

For this compound, research has suggested its potential as an inhibitor of certain cytochrome P450 enzymes, with a particular focus on CYP1A2. This indicates that CYP1A2 could be a potential biological target for this compound.

However, based on a comprehensive review of the available scientific literature, specific molecular docking studies detailing the binding affinity and interaction patterns of this compound with CYP1A2 or any other protein target have not been reported. Therefore, detailed information on its binding energy, key amino acid interactions, and preferred binding pose is not currently available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex.

A thorough search of the scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound. Consequently, there is no available data on its conformational analysis, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or the dynamics of its binding to a biological target.

Advanced Applications of 6 Bromo 7 Chloro Cinnolin 4 Ol in Materials Science

Exploration of Optical and Electronic Properties

The optical and electronic behavior of 6-Bromo-7-chloro-cinnolin-4-ol is intrinsically linked to its molecular structure. The planar, bicyclic aromatic framework, featuring nitrogen atoms at the 1 and 2 positions, is further functionalized with bromine and chlorine atoms at the 6 and 7 positions, respectively, and a hydroxyl group at the 4-position.

The presence of electronegative halogen atoms (bromine and chlorine) induces significant electronic perturbations, which alters the charge distribution across the heterocyclic system. These substitutions influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical determinant of the material's potential electronic applications, including its conductivity and utility in semiconductor devices.

Computational studies can provide insights into these properties. For instance, theoretical calculations can predict key molecular parameters that are difficult to measure experimentally.

Table 1: Calculated Molecular Properties of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 259.49 g/mol |

Note: Data is based on computational studies and provides a theoretical framework for the compound's electronic behavior.

Furthermore, the arrangement of atoms in the solid state, as determined by techniques like X-ray crystallography, reveals a monoclinic crystal system. This structural information is vital for understanding how intermolecular interactions, such as halogen bonding, can influence the bulk material's properties.

Potential as Fluorescent Agents and Organic Luminescence Materials

Cinnoline (B1195905) derivatives are known for their photoluminescent properties, and this compound is a candidate for investigation as a fluorescent agent. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The efficiency of this process, known as the quantum yield, is a key metric for such applications.

The nature and position of the halogen substituents on the cinnoline ring are expected to play a crucial role in the molecule's photophysical behavior. These atoms can influence the excited state dynamics, including the pathways for radiative (fluorescence) and non-radiative decay. The "heavy atom effect" of bromine, for instance, can promote intersystem crossing to the triplet state, potentially leading to phosphorescence.

While specific experimental data on the fluorescence of this compound is not widely available in public literature, the study of related halogenated heterocyclic compounds shows that they can exhibit significant fluorescence quantum yields in certain solvents. The solvent environment itself can also impact the emission properties, a phenomenon known as solvatochromism. The investigation into how solvents of varying polarities affect the emission spectra of this compound could reveal its potential as a fluorescent probe.

Applications in Optoelectronics and Advanced Material Development

The confluence of tunable electronic properties and potential luminescent behavior positions this compound as a compound of interest for optoelectronics and the development of advanced materials. Optoelectronic devices are based on the conversion of light into electrical energy and vice versa.

The characteristics of this molecule suggest it could be a valuable building block for creating larger, functional materials. For instance, it could be incorporated as a monomer into polymers to synthesize new materials with tailored optical and electronic properties. Such polymers might find use in organic light-emitting diodes (OLEDs), where emissive materials are a core component, or in organic photovoltaic (OPV) cells.

The development of advanced materials also encompasses the synthesis of small molecules for specific electronic functions. The controlled synthesis and modification of the this compound scaffold could lead to a new class of organic semiconductors. These materials are the foundation for organic field-effect transistors (OFETs), which are essential for flexible and transparent electronics. Further research into the charge transport characteristics and thin-film morphology of this compound and its derivatives is necessary to fully realize its potential in these advanced applications.

Emerging Research Frontiers and Future Perspectives for 6 Bromo 7 Chloro Cinnolin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the cinnoline (B1195905) core is a well-established area of organic chemistry, providing a solid foundation for developing methods to produce 6-Bromo-7-chloro-cinnolin-4-ol. ijper.org Future research will likely focus on creating novel and sustainable synthetic pathways that are efficient, cost-effective, and environmentally friendly.

Key approaches for synthesizing cinnoline derivatives often involve intramolecular cyclization reactions. nih.gov For instance, one common method involves the reaction of a 2-nitrophenyl hydrazine (B178648) derivative with methyl pyruvate, followed by reduction to form the cinnoline ring system. ijper.org Adapting such methods using appropriately substituted precursors, such as those derived from 3-chloro-4-fluoro aniline (B41778), could provide a direct route to the desired 6-bromo-7-chloro backbone. pnrjournal.com

Future synthetic research could focus on:

Catalysis: Exploring novel catalytic systems, including transition metal catalysts or organocatalysts, to facilitate the key bond-forming reactions under milder conditions.

Flow Chemistry: Implementing continuous flow technologies to allow for safer, more scalable, and highly controlled production of this compound and its analogs.

| Synthetic Strategy | Precursor Example | Key Reaction Type | Potential Advantage |

|---|---|---|---|

| Hydrazone Cyclization | Substituted 2-nitrophenyl hydrazine | Reductive Cyclization | Well-established, versatile for various substitutions. ijper.org |

| Friedel-Crafts Acylation | Naphthylamidrazones | Intramolecular Cyclization | Direct formation of the bicyclic system in one pot. nih.gov |

| Diazotization & Coupling | Substituted anilines | Intramolecular Cyclization | Allows for the synthesis of diverse carboxamide derivatives. nih.gov |

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The cinnoline scaffold is recognized for its diverse biological activities, making it a "privileged structure" in drug discovery. nih.gov Derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents. pnrjournal.comnih.govijper.org A key future perspective for this compound is the systematic screening against a wide array of biological targets to uncover its specific therapeutic potential. The presence of halogen substituents often enhances the activity of cinnoline derivatives. nih.govrroij.com

Potential areas of investigation include:

Anticancer Activity: Many cinnoline derivatives have been evaluated for their antitumor properties. mdpi.com Future studies could investigate this compound as an inhibitor of key cancer-related targets. For example, some novel cinnoline derivatives have been designed as potential inhibitors of tubulin polymerization, a critical process in cell division. nih.govelsevierpure.com

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are prominent targets in cancer and inflammatory diseases. Molecular modeling studies have identified cinnoline analogs as potential inhibitors of Bruton's tyrosine kinase (BTK), a target for B-cell malignancies. nih.gov

Antimicrobial Activity: Halogenated cinnoline compounds have demonstrated significant antibacterial and antifungal activity. nih.govnih.gov Research could focus on identifying the specific microbial enzymes or pathways inhibited by this compound.

| Potential Target Class | Specific Example | Therapeutic Area | Rationale based on Cinnoline Analogs |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin | Oncology | Cinnoline derivatives have been identified as potential tubulin polymerization inhibitors. nih.govelsevierpure.com |

| Protein Kinases | Bruton's Tyrosine Kinase (BTK) | Oncology, Immunology | Cinnoline analogs have been studied as reversible BTK inhibitors. nih.gov |

| Microbial Enzymes | Bacterial DNA Gyrase | Infectious Disease | Halogenated cinnolines are known for potent antimicrobial activity. nih.gov |

| Receptors | Benzodiazepine Receptors (BZRs) | Neurology | Certain cinnoline derivatives show high affinity for BZRs and exhibit anxiolytic features. researchgate.net |

Integration of this compound into Multi-Functional Hybrid Molecules

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool for developing drugs with improved efficacy or novel mechanisms of action. researchgate.net The this compound core is an excellent candidate for integration into such hybrid structures.

Future research could explore the synthesis of hybrids by linking the cinnoline moiety to other biologically active heterocyclic systems, such as:

Sulphonamides: The combination of cinnoline and sulphonamide moieties has been shown to produce compounds with synergistic antimicrobial activity. nih.gov

Pyrazoles: Cinnoline-pyrazole hybrids have been synthesized and investigated for potent antitubercular, antifungal, and antimalarial activities. nih.govmdpi.com

1,2,3-Triazoles: The triazole ring can act as a stable linker to connect the cinnoline core with other functional groups, leading to new compounds with potent antibacterial properties. researchgate.net

Quinolines: Similar to cinnolines, quinolines are a versatile class of N-heterocycles. Creating quinoline-cinnoline hybrids could lead to novel structures with unique pharmacological profiles. frontiersin.org

| Hybrid Type | Partner Pharmacophore | Reported Activity for Cinnoline Hybrids |

|---|---|---|

| Cinnoline-Sulphonamide | Sulphonamide | Enhanced antimicrobial activity. nih.gov |

| Cinnoline-Pyrazole | Pyrazole | Antitubercular, antifungal, antimalarial. nih.govmdpi.com |

| Cinnoline-Triazole | 1,2,3-Triazole | Potent antibacterial agents. researchgate.net |

| Cinnoline-Phthalimide | Phthalimide/Naphthalimide | Excellent antimicrobial potency. researchgate.net |

Advanced Computational Design and Optimization for Enhanced Activity and Specificity

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. These methods can be applied to this compound to predict its properties, guide the design of more potent analogs, and understand its interactions with biological targets.

Key computational approaches for future research include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound within the active site of potential protein targets, such as kinases or microbial enzymes. nih.govmdpi.com Docking studies on other cinnoline derivatives have successfully identified key interactions necessary for inhibitory activity. nih.govelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, 3D-QSAR models like CoMFA and CoMSIA can be developed. These models can identify the structural features (e.g., steric bulk, electrostatic properties) that are critical for biological activity, providing a roadmap for designing optimized compounds. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to characterize the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP). mdpi.com This information helps in understanding the molecule's reactivity and potential for intermolecular interactions.

| Computational Method | Application | Anticipated Outcome |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to a target protein. | Identification of key interactions and prioritization of potential biological targets. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Relating molecular properties to biological activity. | Generation of predictive models to guide the design of more potent analogs. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Understanding molecular reactivity and electrostatic potential for interactions. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule-protein complex. | Assessing the stability of the predicted binding pose over time. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-Fluoro-Phenylamine |

| Polyphosphoric acid |

| Bruton's tyrosine kinase (BTK) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.